molecular formula C12H29NOSi B2556704 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine CAS No. 124883-99-4

6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine

Cat. No.: B2556704
CAS No.: 124883-99-4
M. Wt: 231.455
InChI Key: NYXJYUIGQLUHGX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine typically involves the protection of 6-aminohexanol. The process begins with the reaction of 6-aminohexanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as triethylamine (TEA) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM) . The reaction is carried out at low temperatures (0°C) to prevent side reactions and to ensure high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of free alcohols.

Scientific Research Applications

6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of alcohols.

    Biology: Employed in the synthesis of biologically active molecules and as a building block in the development of pharmaceuticals.

    Medicine: Utilized in the design and synthesis of drug candidates and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-((tert-Butyldimethylsilyl)oxy)hexan-1-amine primarily involves its role as a protecting group. The TBDMS group stabilizes the molecule by preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups within the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being carried out .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a TBDMS-protected alcohol and an amine group. This dual functionality makes it a versatile intermediate in organic synthesis, allowing for selective protection and deprotection reactions .

Properties

IUPAC Name

6-[tert-butyl(dimethyl)silyl]oxyhexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29NOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10-13/h6-11,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXJYUIGQLUHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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